molecular formula C19H14FN3O3S B607252 EAI045

EAI045

Numéro de catalogue: B607252
Poids moléculaire: 383.4 g/mol
Clé InChI: YTUFHOKUFOQRDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

EAI045 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell-surface receptor tyrosine kinase, which, when mutated, can lead to uncontrolled cell proliferation and survival, contributing to the development of non-small cell lung cancer (NSCLC) . This compound specifically targets T790M and C797S EGFR mutants .

Mode of Action

Unlike conventional tyrosine kinase inhibitors that target the mutation site in the ATP binding pocket of EGFR, this compound operates differently. It disrupts receptor signaling independent of the ATP-binding site . This alternative mechanism of action helps overcome treatment resistance mutations common in the ATP binding site .

The antibody cetuximab is hypothesized to increase the number of accessible allosteric pockets for this compound, thus enhancing the potency of the inhibitor .

Biochemical Pathways

This compound affects the EGFR signaling pathway. By inhibiting the EGFR mutants, it disrupts the downstream signaling pathways that mediate cell proliferation and survival . This disruption can lead to the inhibition of tumor growth in NSCLC .

Pharmacokinetics

This compound exhibits rapid absorption, with an apparent maximum concentration (t max) around 5 minutes . .

Result of Action

This compound’s action results in the inhibition of EGFR phosphorylation in cells expressing EGFR mutants . This inhibition disrupts the EGFR signaling pathway, thereby potentially inhibiting the growth of NSCLC tumors .

Action Environment

The efficacy of this compound can be influenced by certain environmental factors. For instance, the presence of epidermal growth factor (EGF), a ligand for EGFR, can reduce the efficacy of this compound against mutant EGFR . Additionally, the combined use of this compound and cetuximab, an EGFR-blocking antibody, is hypothesized to enhance the inhibitor’s potency .

Analyse Biochimique

Biochemical Properties

EAI045 is a potent inhibitor of the L858R/T790M mutant with 1000-fold selectivity versus wild type EGFR at 1 mM ATP . It disrupts receptor signaling independent of the ATP-binding site . The receptor activation leads to dimerization and tyrosine autophosphorylation .

Cellular Effects

This compound induces a cascade of downstream cellular responses such as modification in gene expression, cell proliferation, and cytoskeletal rearrangement . In H1975 cells, this compound potently decreased, but did not completely eliminate EGFR autophosphorylation and potently inhibited EGFR Y1173 phosphorylation .

Molecular Mechanism

This compound is proposed to have an alternative mechanism of action, disrupting receptor signaling independent of the ATP-binding site . The antibody cetuximab is hypothesized to increase the number of accessible allosteric pockets for this compound, thus increasing the potency of the inhibitor .

Temporal Effects in Laboratory Settings

In vitro, this compound was a good transport substrate of human ABCB1 . In vivo, oral this compound (20 mg/kg) was rapidly absorbed . This compound oral availability was not markedly altered .

Dosage Effects in Animal Models

In mice treated with this compound at 60 mg kg−1 by oral gavage once daily, combined treatment with cetuximab (1 mg intraperitoneally every other day) showed prominent tumour regressions, but these treated with this compound alone did not respond to the treatment .

Metabolic Pathways

The receptor activation leads to dimerization and tyrosine autophosphorylation . It induces a cascade of downstream cellular responses such as modification in gene expression, cell proliferation, and cytoskeletal rearrangement .

Transport and Distribution

Blood-brain barrier ABCB1 can markedly limit this compound brain accumulation . Moreover, elacridar coadministration can effectively reverse this process .

Subcellular Localization

This compound is a cell-surface receptor tyrosine kinase . The receptor activation leads to dimerization and tyrosine autophosphorylation .

Analyse Des Réactions Chimiques

EAI045 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent les catalyseurs au palladium, le carbone-11 et le tritium . Les principaux produits formés à partir de ces réactions sont des dérivés marqués d'this compound, qui sont utilisés pour des études pharmacocinétiques et pharmacodynamiques supplémentaires . La capacité du composé à subir ces réactions est cruciale pour son application dans les études d'imagerie et thérapeutiques .

Applications de la recherche scientifique

This compound a un large éventail d'applications en recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier les mécanismes d'inhibition allostérique . En biologie, this compound est utilisé pour étudier le rôle d'EGFR dans la signalisation cellulaire et la prolifération . En médecine, il est utilisé pour développer des thérapies ciblées contre le cancer du poumon non à petites cellules, en particulier dans les cas où une résistance aux inhibiteurs conventionnels de la tyrosine kinase s'est développée . De plus, this compound est utilisé dans l'industrie pour le développement d'agents d'imagerie diagnostique, tels que les traceurs de tomographie par émission de positons (TEP), pour visualiser les tumeurs exprimant EGFR muté .

Mécanisme d'action

This compound exerce ses effets en se liant à un site allostérique sur l'EGFR, distinct du site de liaison à l'ATP ciblé par les inhibiteurs conventionnels de la tyrosine kinase . Cette liaison perturbe la signalisation du récepteur, conduisant à l'inhibition des voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires . L'anticorps cetuximab est supposé augmenter le nombre de poches allostériques accessibles pour this compound, augmentant ainsi sa puissance . Les cibles moléculaires d'this compound comprennent les mutants L858R/T790M et C797S d'EGFR, qui sont couramment associés à la résistance aux inhibiteurs de la tyrosine kinase de première et de deuxième génération .

Applications De Recherche Scientifique

In Vitro Studies

EAI045 has been evaluated across several human NSCLC cell lines:

  • A549 : Wild-type EGFR
  • H1975 : L858R/T790M EGFR mutation
  • HCC827 : del19 EGFR mutation

In Vivo Studies

In vivo evaluations have been conducted using genetically engineered mouse models harboring lung carcinomas induced by mutant EGFR. These studies revealed that this compound effectively reduced tumor size when used alone or in combination with cetuximab. The pharmacokinetics of this compound were assessed, indicating rapid absorption and significant distribution to various tissues, including the brain and testis .

Pharmacokinetics and Metabolism

Case Studies

  • Combination Therapy for Advanced Lung Cancer :
    A study demonstrated that combining this compound with cetuximab significantly inhibited tumor growth in patients with advanced lung adenocarcinoma harboring T790M and C797S mutations. This combination therapy was more effective than either drug alone, emphasizing the potential for enhanced therapeutic strategies using this compound .
  • Resistance Mechanisms :
    Research indicated that while this compound effectively targets T790M mutations, resistance can develop through additional mutations like C797S. Understanding these mechanisms is crucial for developing next-generation therapies that can overcome such resistance .

Data Tables

Study Type Cell Line Mutation IC50 (nM) Effectiveness
In VitroH1975L858R/T790M2High
In VitroHCC827del19N/ALow
In VivoMouse ModelL858R/T790MN/ASignificant Tumor Reduction
CombinationH1975L858R/T790M + CetuximabN/ASynergistic Effect

Activité Biologique

EAI045 is an allosteric inhibitor specifically designed to target mutant forms of the epidermal growth factor receptor (EGFR), particularly the L858R and T790M mutations commonly associated with non-small cell lung cancer (NSCLC). This compound represents a novel approach in overcoming resistance to existing EGFR-targeted therapies. Below, we explore its biological activity, mechanisms of action, and relevant findings from recent studies.

This compound binds to an allosteric site adjacent to the ATP-binding pocket of EGFR, which allows it to selectively inhibit mutant EGFR without affecting wild-type EGFR. This selectivity is crucial as it minimizes potential off-target effects and enhances therapeutic efficacy against specific mutations. The compound exhibits approximately 1000-fold selectivity over wild-type EGFR and shows excellent selectivity across a panel of 250 protein kinases .

Cellular Activity

Initial studies demonstrated that this compound effectively reduced EGFR autophosphorylation in H1975 cells (L858R/T790M mutant) with an effective concentration (EC50) of 2 nM . However, it did not completely eliminate autophosphorylation, indicating a partial inhibition mechanism . In contrast, no significant anti-proliferative effects were observed in both H1975 and H3255 cell lines at concentrations up to 10 µM .

  • Table 1: In Vitro Activity of this compound
Cell LineMutationEC50 (nM)Anti-proliferative Effect
H1975L858R/T790M2None
H3255L858R~10None
NIH-3T3L858R/T790M-Moderate

Synergistic Effects

The efficacy of this compound was significantly enhanced when used in combination with cetuximab, an anti-EGFR antibody that disrupts dimerization of the receptor. This combination therapy demonstrated a reduction in tumor volume by over 50% in preclinical models . The presence of cetuximab allows this compound to bind more effectively to its allosteric site by preventing the formation of asymmetric dimers that hinder its action .

In Vivo Studies

This compound has been evaluated in various animal models bearing NSCLC xenografts. Studies indicated that while this compound alone had limited efficacy, its combination with cetuximab led to significant tumor regression.

  • Table 2: In Vivo Efficacy of this compound with Cetuximab
Treatment CombinationTumor Volume Reduction (%)
This compound Alone0
Cetuximab AloneModest Response
This compound + Cetuximab>50

Pharmacokinetics

In terms of pharmacokinetics, this compound demonstrated rapid metabolism and renal excretion in mouse models. Approximately 23% of circulating radioactivity was attributed to intact [^11C]this compound at 60 minutes post-injection, indicating efficient clearance from the bloodstream . The biodistribution showed high uptake in liver and kidneys shortly after administration, which decreased significantly over time .

Case Studies and Clinical Implications

Recent clinical studies have suggested that this compound may be particularly beneficial for patients with NSCLC harboring specific mutations like L858R/T790M/C797S. The need for combination therapies is underscored by the emergence of resistance mechanisms that can limit the efficacy of single-agent therapies .

Propriétés

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUFHOKUFOQRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.